molecular formula C10H11Br2FO2 B2357804 1,2-Dibromo-4,5-diethoxy-3-fluorobenzene CAS No. 474554-34-2

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene

Cat. No. B2357804
CAS RN: 474554-34-2
M. Wt: 342.002
InChI Key: SCCURTWFEJWBPF-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is a chemical compound with the molecular formula C10H11Br2FO2 . It belongs to the family of fluoroaromatic compounds. The compound is an odorless, white to off-white powder.


Synthesis Analysis

This compound can be synthesized through a reaction between 2,3-dibromo-1,4-difluorobenzene and diethyl oxalate. The resulting product can be purified through recrystallization in a mixture of ethanol and acetone.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Br2FO2/c1-3-14-7-5-6 (11)8 (12)9 (13)10 (7)15-4-2/h5H,3-4H2,1-2H3 . The molecular weight of the compound is 342 .


Physical And Chemical Properties Analysis

This compound has a melting point of 106-108°C and a boiling point of 385°C. It is soluble in organic solvents such as acetone, chloroform, and ethanol, but it is insoluble in water.

Scientific Research Applications

Organometallic Chemistry and Catalysis

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene, a derivative of fluorobenzene, has relevance in organometallic chemistry. Fluorobenzenes, including derivatives like this compound, are increasingly recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents in these compounds reduces their ability to donate π-electron density to metal centers, which allows them to be used as non-coordinating solvents or as ligands that can be readily displaced. These properties are particularly useful in defining well-characterized complexes in catalysis and organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Spectroscopic Analysis

Studies have been conducted on related fluorobenzene derivatives, which provide insights into their physical properties and interactions. For instance, spectral investigations like FTIR and FT-Raman have been carried out on compounds like 2-chloro-1,3-dibromo-5-fluorobenzene. These studies involve normal coordinate calculations and provide detailed insights into the vibrational characteristics of these molecules. Such analyses are crucial for understanding the chemical and physical behavior of these compounds, which can be extrapolated to similar derivatives (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Synthesis of Building Blocks

Derivatives of fluorobenzene, such as this compound, are crucial in the synthesis of other fluorinated compounds. For example, the Fries rearrangement of fluorophenyl acetates has been performed on a large scale, leading to the synthesis of important fluorinated building blocks. This process highlights the potential of fluorobenzene derivatives as precursors in the large-scale synthesis of chemically significant compounds (Yerande et al., 2014).

Biodegradation Studies

The biodegradation of difluorobenzenes, including derivatives closely related to this compound, has been studied to understand their environmental impact. These compounds are commonly used as intermediates in industrial synthesis. Studies on microbial strains capable of degrading such compounds contribute to our understanding of environmental remediation and the fate of these chemicals in natural settings (Moreira, Amorim, Carvalho, & Castro, 2009).

Crystal Structure Analysis

Investigations into the crystal structures of fluorobenzenes, including their derivatives, provide valuable insights into the intermolecular interactions and molecular arrangement in solid states. Understanding these structural details is important for applications in material science and pharmaceuticals (Misquitta, Welch, Stone, & Price, 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

properties

IUPAC Name

1,2-dibromo-4,5-diethoxy-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2FO2/c1-3-14-7-5-6(11)8(12)9(13)10(7)15-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCURTWFEJWBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1OCC)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1,2-diethoxy-3-fluorobenzene (40.0 g, 0.15 mol) in acetic acid (200 mL), sodium acetate (16.2 g, 0.20 mol) and bromine (31.6 g, 0.20 mol) were added sequentially at room temperature, and the mixture was stirred at 50° C. for 1.5 hours. The reaction mixture was cooled to room temperature, and a saturated aqueous solution of sodium thiosulfate (400 mL) and water (400 mL) were added sequentially. The mixture was extracted once with heptane (800 mL) and three times with heptane (400 mL). The organic layer was washed sequentially with water (400 mL), once with a 2 N aqueous solution of sodium hydroxide (200 mL), once with a 2 N aqueous solution of sodium hydroxide (100 mL), and water (400 mL), then dried over anhydrous magnesium sulfate. The solvent was distilled off from the organic layer under reduced pressure and the residue was filtered. The filtrate was then purified by silica gel column chromatography (hexane, ethyl acetate) to give 52.0 g of the title compound (yield:quant.).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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